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Benzimidohydrazide

Cat. No.: B1279216
M. Wt: 135.17 g/mol
InChI Key: LPNPFQNKOSDVTM-UHFFFAOYSA-N
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Description

Foundational Significance of Hydrazide and Amidrazone Scaffolds in Organic Synthesis

The utility of benzimidohydrazide is best understood by first examining its constituent chemical motifs: the hydrazide and amidrazone scaffolds. Both are pivotal in the field of organic synthesis, primarily for their role as versatile precursors to heterocyclic compounds. nih.govmdpi.com

Hydrazides, characterized by the -C(=O)NHNH₂ functional group, are derivatives of carboxylic acids. They are widely employed as synthons for constructing nitrogen-containing heterocycles. nih.gov Their derivatives, particularly hydrazones formed through condensation with aldehydes and ketones, are stable compounds that serve as important intermediates in the synthesis of molecules with a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties. impactfactor.orgbiointerfaceresearch.comsciforum.net The reactivity of the terminal -NH₂ group allows for further chemical transformations, making hydrazides a cornerstone in the synthesis of diverse molecular structures. nih.govekb.eg

Amidrazones are a class of compounds containing a carbon atom double-bonded to a nitrogen atom and single-bonded to both a hydrazinyl group and an amino group. nih.gov This unique arrangement of nitrogen atoms imparts a high degree of reactivity, making them exceptionally useful building blocks in synthetic chemistry. nih.govpensoft.net Amidrazone derivatives are known to be precursors for various heterocyclic systems, such as triazoles and other related structures. dergipark.org.tracs.org Their broad biological effects have been noted in numerous research studies, highlighting their importance in drug discovery and development. nih.gov

The Unique Chemical Profile and Reactivity Potential of this compound

This compound, also known by the systematic name benzenecarboximidic acid, hydrazide, or as benzamidrazone, is a molecule that integrates the structural features of both a hydrazide and an amidine. lookchem.commolaid.com This hybrid nature endows it with a distinct chemical profile and a versatile reactivity pattern that is exploited in organic synthesis.

The structure contains multiple nucleophilic nitrogen atoms within the hydrazide and imine moieties, making the compound reactive toward various electrophiles. evitachem.comunacademy.com A primary reaction of this compound involves the condensation of its hydrazinyl group (-NHNH₂) with electrophilic carbonyl compounds, such as aldehydes and ketones, to yield the corresponding hydrazone derivatives. impactfactor.orgresearchgate.net This reactivity is fundamental to its application as a building block, allowing for the extension of its molecular framework and the introduction of new functional groups.

Furthermore, the amidrazone portion of the molecule is a key synthon for constructing heterocyclic rings. It is frequently used in cyclization reactions to produce stable five- and six-membered heterocycles. For instance, this compound can serve as a precursor in the synthesis of 1,2,4-triazole (B32235) derivatives, which are a class of compounds with significant interest in medicinal and materials chemistry. dergipark.org.trlookchem.com The downstream products that can be synthesized from this compound include compounds like 3,5-diphenyl-1,2,4-triazole, highlighting its role as a foundational molecule for more complex structures. lookchem.com

Historical Trajectories and Milestones in this compound Chemistry

The history of this compound is situated within the broader context of research into nitrogen-containing functional groups that began in the 19th century. dergipark.org.tr While the systematic study of hydrazides and their derivatives gained significant momentum in the mid-20th century, particularly following the discovery of the therapeutic properties of compounds like isoniazid, the specific history of this compound is more recent. nih.gov

A key milestone in its history is the documentation of its chemical synthesis. A method for preparing this compound was reported in the scientific journal Synthesis in 1974, providing a foundational route for chemists to access this compound for further investigation. lookchem.com This publication marked a critical step, enabling the exploration of its chemical properties and synthetic potential.

Following its initial synthesis, research involving this compound has largely focused on its application as a versatile intermediate. Chemists have utilized it as a starting material to build more elaborate molecules, especially heterocyclic structures. biointerfaceresearch.comnih.gov The ongoing interest in this compound is driven by the continued search for novel molecular scaffolds in drug discovery and materials science, where the unique reactivity of the amidrazone core is highly valued.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3 B1279216 Benzimidohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

N'-aminobenzenecarboximidamide

InChI

InChI=1S/C7H9N3/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2,(H2,8,10)

InChI Key

LPNPFQNKOSDVTM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N)/N

Canonical SMILES

C1=CC=C(C=C1)C(=NN)N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of Benzimidohydrazide Transformations

Classical and Established Synthetic Routes to Benzimidohydrazide

The preparation of this compound can be accomplished through several established chemical pathways. These methods typically involve the transformation of benzimidic acid derivatives or the hydrazinolysis of related precursors.

A primary and well-established route to this compound involves a two-step process starting from benzonitrile (B105546), a common benzimidic acid derivative. This method is a modification of the Pinner reaction. rsc.orgrroij.comwikipedia.org

The synthesis commences with the reaction of benzonitrile with ethanol (B145695) in the presence of dry hydrogen chloride (HCl) gas at a low temperature (0 °C). This step yields the ethyl benzimidate hydrochloride salt, often referred to as a Pinner salt. rsc.orgwikipedia.org The reaction is typically stirred overnight at room temperature. After formation, the volatile components are removed under reduced pressure. The crude imidate hydrochloride is then neutralized, commonly with a base like sodium bicarbonate, to yield the free ethyl benzimidate. rsc.org

In the subsequent step, the purified ethyl benzimidate is subjected to hydrazinolysis. This is achieved by stirring the imidate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as anhydrous ethanol, at room temperature overnight. rsc.org The hydrazine molecule attacks the electrophilic carbon of the imidate, leading to the displacement of the ethoxy group and the formation of this compound. The final product, also known as benzamidrazone, is typically a solid that can be crystallized from a solvent like ethyl acetate. rsc.orglookchem.com

Formation of Ethyl Benzimidate: C₆H₅CN + C₂H₅OH + HCl → [C₆H₅C(=NH)OC₂H₅]·HCl

Hydrazinolysis to this compound: [C₆H₅C(=NH)OC₂H₅]·HCl + N₂H₄·H₂O → C₆H₅C(=NH)NHNH₂

This method provides a reliable pathway to this compound, utilizing readily available starting materials. rsc.orgevitachem.com

The hydrazinolysis of esters is a common method for the synthesis of acid hydrazides. For instance, the reaction of ethyl benzoate (B1203000) with hydrazine monohydrate is a well-documented procedure for producing benzohydrazide (B10538) (C₆H₅C(=O)NHNH₂). google.com In a typical procedure, ethyl benzoate is heated with hydrazine monohydrate, often in a solvent like ethanol, for several hours. After the reaction, the product is isolated by crystallization.

It is crucial to distinguish this compound (an amidrazone) from benzohydrazide (a carbohydrazide). nih.govbldpharm.com While both are derived from benzoic acid and involve hydrazine, they possess different functional groups: an imine versus a carbonyl group, respectively. The synthesis specified in the outline heading refers to this compound. Therefore, the hydrazinolysis of esters like ethyl benzoate, which yields benzohydrazide, is a distinct transformation leading to a different class of compounds and is not a direct synthesis of this compound. nih.govthepharmajournal.com

Synthesis from Benzimidic Acid Derivatives

Advanced Synthetic Strategies for this compound Derivatives

This compound's unique structure makes it an ideal precursor for constructing more complex heterocyclic systems. Recent advancements have focused on its use in domino reactions to efficiently build libraries of functionalized molecules.

A significant application of this compound is in the synthesis of 1,2,4-triazine (B1199460) derivatives. rsc.orgrsc.orgrsc.org These reactions often proceed via a [4+2] domino annulation, where this compound provides a four-atom fragment that reacts with a two-atom component. rsc.orgresearchgate.net This strategy has proven to be a powerful tool for creating potentially biologically active molecules from simple, readily available starting materials. rsc.orgasianpubs.org

The versatility of the [4+2] domino annulation is demonstrated by the wide range of two-carbon synthons that can react with this compound. Research has systematically explored the scope of this reaction with various substrates, including ketones, aldehydes, and alkynes. rsc.orgrsc.org

The reaction of this compound with ketones, such as acetophenone (B1666503), leads to the formation of 3,5,6-trisubstituted 1,2,4-triazines. rsc.org Similarly, aldehydes can be employed as substrates. rsc.orgresearchgate.net The reaction with alkynes also provides a direct route to 1,2,4-triazines. rsc.org The reaction conditions are typically optimized for each class of substrate to achieve moderate to high yields. rsc.org

Table 1: Substrate Scope in the Synthesis of 1,2,4-Triazines from this compound
Substrate TypeExample SubstrateProduct TypeReference
KetonesAcetophenone3,5,6-Trisubstituted 1,2,4-triazine rsc.org
Aldehydes2-Phenylacetaldehyde3,5-Disubstituted 1,2,4-triazine rsc.org
Alkynes1,2-Diphenylethyne3,5,6-Trisubstituted 1,2,4-triazine rsc.org
Secondary Alcohols1-Phenylethanol3,5,6-Trisubstituted 1,2,4-triazine rsc.org
AlkenesStyrene3,5,6-Trisubstituted 1,2,4-triazine rsc.org

To improve the efficiency and yield of the [4+2] domino annulation, various catalytic systems have been investigated. These catalysts often function as oxidants to facilitate the final aromatization step to the triazine ring. rsc.org

Initial studies identified that a combination of copper(II) oxide (CuO) and iodine (I₂) could catalyze the reaction between acetophenone and this compound. rsc.org Further optimization revealed that other oxidants, including manganese dioxide (MnO₂) and selenium dioxide (SeO₂), were also effective. Notably, SeO₂ demonstrated superior catalytic activity in some cases, leading to improved yields. rsc.org The choice of catalyst and reaction conditions, such as temperature and solvent, is critical for maximizing the yield of the desired 1,2,4-triazine product. rsc.org For instance, in the reaction of acetophenone and this compound, using SeO₂ as the oxidant in DMSO at 110 °C, with the delayed addition of this compound, improved the yield significantly. rsc.org

Table 2: Optimization of Catalytic System for the Reaction of Acetophenone and this compound
Catalyst/OxidantSolventTemperature (°C)Yield (%)Reference
CuO / I₂DMSO11060 rsc.org
MnO₂ / I₂DMSO11055 rsc.org
SeO₂ / I₂DMSO11080 rsc.org

These advanced synthetic strategies highlight the importance of this compound as a key intermediate in the efficient construction of valuable heterocyclic compounds. The development of catalytic domino reactions has expanded the synthetic utility of this compound, providing access to a wide array of 1,2,4-triazine derivatives. rsc.orgrsc.org

Investigation of Reaction Conditions and Substrate Scope (e.g., Ketones, Aldehydes, Alkynes)

Synthesis of Schiff Bases Derived from this compound and Related Hydrazones

Schiff bases, characterized by the azomethine group (-C=N-), are a significant class of organic compounds synthesized through the condensation of primary amines with carbonyl compounds. orientjchem.orgresearchgate.netresearchgate.net In the context of this compound, its primary amine functionality serves as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones. orientjchem.org

Condensation Reactions for Azomethine Linkage Formation

The formation of the azomethine linkage in Schiff bases derived from this compound follows a nucleophilic addition-elimination mechanism. The reaction is typically initiated by the nucleophilic attack of the amino group of this compound on the carbonyl carbon of an aldehyde or ketone. orientjchem.org This step, often catalyzed by an acid, leads to the formation of a hemiaminal intermediate. orientjchem.orgmasterorganicchemistry.com Subsequent dehydration of this unstable intermediate results in the formation of the stable Schiff base with the characteristic C=N double bond. orientjchem.orgmasterorganicchemistry.com

The reaction is commonly carried out by refluxing equimolar amounts of this compound and the respective aldehyde or ketone in a suitable solvent, such as ethanol. researchgate.netimpactfactor.org The addition of a catalytic amount of acid, like acetic acid, can facilitate the reaction. researchgate.net For instance, the synthesis of N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide was achieved by refluxing benzohydrazide with 2-hydroxy-3-methoxy benzaldehyde (B42025) in ethanol for 5 hours. impactfactor.org Similarly, N'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazide was synthesized by reacting benzohydrazide with 2-hydroxybenzaldehyde under the same conditions. impactfactor.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

Table 1: Examples of Schiff Bases Synthesized from Benzohydrazide

Product NameReactantsSolventReaction ConditionsYield (%)
N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazideBenzohydrazide, 2-hydroxy-3-methoxy benzaldehydeEthanolReflux, 5 hours62.1
N'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazideBenzohydrazide, 2-hydroxybenzaldehydeEthanolReflux, 5 hours61.11
Environmentally Benign and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, often referred to as green chemistry. researchgate.networldwidejournals.com These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, shorten reaction times, and improve yields. researchgate.networldwidejournals.com For the synthesis of Schiff bases, several green techniques have been explored, including microwave-assisted synthesis, ultrasonic methods, and the use of water as a solvent. researchgate.networldwidejournals.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. worldwidejournals.comresearchgate.net In some cases, solvent-free microwave-assisted synthesis using a wetting reagent has proven to be highly efficient. researchgate.net For example, the synthesis of certain Schiff bases under microwave irradiation was completed in 3-5 minutes with yields up to 90%, whereas conventional heating required 4-7 hours and gave lower yields (56-77%). researchgate.net

Ultrasonic irradiation is another green technique that can accelerate reaction rates. researchgate.networldwidejournals.com The synthesis of nicotinohydrazide Schiff bases, for instance, was achieved in 14 minutes with a 92% yield under ultrasonic conditions at 60°C in water, compared to an 84% yield obtained through conventional methods. worldwidejournals.com Grinding, a solvent-free method, has also been successfully employed for the synthesis of azo Schiff bases at room temperature, offering high yields and short reaction times. worldwidejournals.com Furthermore, the use of water as a green solvent provides an environmentally friendly alternative to toxic organic solvents. worldwidejournals.compjoes.com The synthesis of certain Schiff bases in water at room temperature has been reported to give high yields (up to 95%) in just 10 minutes of stirring. worldwidejournals.com

Table 2: Comparison of Conventional and Green Synthesis Methods for Schiff Bases

MethodReaction TimeYield (%)Solvents/Reagents
Conventional Heating4-7 hours56-77Organic solvents
Microwave Irradiation3-5 minutes77-90Often solvent-free or with a wetting reagent
Ultrasonic Irradiation~14 minutes~92Water
Grinding1.5 hoursHighSolvent-free
Water as Solvent~10 minutes~95Water

Cyclization Reactions to Form Fused Heterocyclic Systems

This compound and its derivatives are versatile precursors for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Pyrazole (B372694) and Dihydropyrazole Rings via 1,3-Dipolar Cycloaddition or Cyclization Reactions

Pyrazoles and their partially saturated analogs, dihydropyrazoles, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. youtube.commdpi.com A common method for their synthesis involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. youtube.commdpi.combeilstein-journals.org

In the context of this compound derivatives, novel benzohydrazides containing dihydropyrazole moieties have been synthesized. nih.gov The synthesis often starts with the preparation of chalcones, which are α,β-unsaturated ketones. nih.gov These chalcones then undergo a cyclization reaction with a hydrazine derivative, such as methyl 4-hydrazinylbenzoate, in refluxing ethanol to form the dihydropyrazole ring. nih.gov The resulting dihydropyrazole-containing benzohydrazide can be further reacted with various benzaldehydes to generate a library of compounds. nih.gov

The mechanism of pyrazole formation typically involves the initial reaction of one nitrogen atom of the hydrazine with a carbonyl group to form an imine, followed by the reaction of the second nitrogen to form an enamine. youtube.com Tautomerization of the enamine then leads to the aromatic pyrazole ring. youtube.com

Formation of 1,3,4-Thiadiazoles and 1,2,4-Oxadiazoles

1,3,4-Thiadiazoles: These are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. jocpr.com A common route to 2-amino-1,3,4-thiadiazoles involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE). mdpi.com This one-pot synthesis proceeds through the acylation of the thiosemicarbazide followed by cyclodehydration. mdpi.com Another approach involves the treatment of thiosemicarbazide derivatives with orthophosphoric acid to induce cyclization into the 1,3,4-thiadiazole (B1197879) ring. nih.gov Additionally, N,N'-acylhydrazines can be thionated using Lawesson's reagent to yield 1,3,4-thiadiazoles. organic-chemistry.org

1,2,4-Oxadiazoles: These five-membered heterocycles contain one oxygen and two nitrogen atoms. chim.itbiointerfaceresearch.com A prevalent synthetic method is the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. chim.it The reaction can proceed through an isolable O-acylamidoxime intermediate before the final cyclization step. chim.it Carbonyldiimidazole (CDI) has been utilized as a reagent for both the formation and cyclodehydration of O-acyl benzamidoximes, facilitating a parallel synthesis approach. nih.gov Another strategy involves the reaction of amidoximes with esters in the presence of a base like sodium t-butoxide in DMSO. mdpi.com Metal-free, one-pot syntheses have also been developed, where amidines react with aryl carboxylic acids at room temperature to form N-acylamidines, which then undergo intramolecular cyclization to yield 1,2,4-oxadiazoles. rsc.org

Generation of 5-Substituted Tetrazoles from this compound Precursors

Tetrazoles are five-membered aromatic rings composed of four nitrogen atoms and one carbon atom. The synthesis of 5-substituted-1H-tetrazoles is often achieved through the [2+3] cycloaddition of nitriles with an azide (B81097) source. maynoothuniversity.iesciforum.net

While the direct conversion of the imidohydrazide moiety of this compound to a tetrazole is not the most common route, the generation of a nitrile precursor from a this compound derivative could subsequently be used to form a tetrazole. A widely used method for tetrazole synthesis is the reaction of an organic nitrile with sodium azide, often in the presence of a catalyst. organic-chemistry.orgrsc.org Various catalysts have been employed, including zinc salts, indium(III) chloride, and nano-TiCl4.SiO2. organic-chemistry.orgrsc.org The reaction is typically carried out in a solvent like DMF at reflux. For example, the reaction of benzonitrile with sodium azide in DMF at reflux in the presence of nano-TiCl4.SiO2 affords the corresponding tetrazole in good yield.

Diazotization-Based Protocols

Diazotization reactions are a cornerstone in the synthesis of nitrogen-rich compounds. While direct diazotization protocols for this compound are not extensively detailed in readily available literature, the underlying principles of hydrazide reactivity can be applied. The reaction of a hydrazide with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), is a standard method for producing reactive acyl azide intermediates.

In the case of this compound, treatment with nitrous acid would be expected to convert the hydrazide moiety (-NHNH2) into a highly reactive imidoyl azide intermediate (C6H5-C(=NH)-N3). This intermediate is a valuable precursor for various subsequent reactions, most notably intramolecular cyclization to form tetrazole rings or participation in cycloaddition reactions. The general transformation is analogous to Thiele's method for producing 5-aminotetrazole, where aminoguanidine (B1677879) is diazotized to form a guanylazide, which then cyclizes. wikipedia.orgresearchgate.netrsc.org The process typically occurs at controlled, low temperatures (e.g., 20-25 °C) to manage the stability of the azide intermediate before subsequent steps like thermal cyclization. rsc.org

Nitrile-Azide Cycloaddition Variants

The [3+2] cycloaddition between a nitrile and an azide is a fundamental and powerful method for the synthesis of 5-substituted-1H-tetrazoles. acs.org It is important to clarify that this compound is not a direct substrate for this reaction, as it is neither a nitrile nor an azide. However, it can serve as a precursor to reactants for such transformations.

The core reaction involves the activation of a nitrile with a Brønsted or Lewis acid, which enhances its electrophilicity, followed by nucleophilic attack from an azide source (e.g., sodium azide). acs.org The resulting open-chain intermediate rapidly undergoes cyclization to form the stable aromatic tetrazole ring. acs.org

For this compound to be involved, it would first need to be converted into either a nitrile or an azide.

Conversion to Nitrile: Dehydration and rearrangement of this compound could theoretically yield benzonitrile, a common substrate for this cycloaddition.

Conversion to Azide: As discussed in the previous section, diazotization of this compound can generate a benzimidoyl azide. This species could then potentially react with other molecules in cycloaddition pathways, although this is distinct from the classic nitrile-azide reaction.

Synthesis of Hydrazide Derivatives (e.g., Benzohydrazide, Phthalic Anhydride-Based Benzylidene-Hydrazides)

The synthesis of derivatives from this compound's parent compound, benzohydrazide, is a well-established area of organic chemistry. These derivatives are often prepared as precursors for more complex molecules.

Benzohydrazide Derivatives: A primary route to new derivatives is the condensation reaction between benzohydrazide and various aldehydes or ketones. derpharmachemica.comderpharmachemica.com This reaction, typically catalyzed by acid, forms a new carbon-nitrogen double bond, yielding N'-benzylidenebenzohydrazide derivatives, also known as hydrazones. derpharmachemica.com These reactions are versatile, allowing for the introduction of a wide array of substituents based on the chosen carbonyl compound. researchgate.netderpharmachemica.com

Phthalic Anhydride-Based Benzylidene-Hydrazides: The synthesis of these more complex derivatives is a multi-step process. A representative synthesis starts with the reaction of phthalic anhydride (B1165640) and an amino acid, such as glycine, to form phthaloylglycine. rsc.org This intermediate is then activated, for instance, by chlorination with thionyl chloride to form an acid chloride. rsc.org Subsequent esterification followed by reaction with hydrazine hydrate yields a phthaloyl-protected hydrazide intermediate. rsc.org The final step involves the condensation of this intermediate with various benzaldehydes to produce the target phthalic anhydride-based benzylidene-hydrazides. rsc.org Another approach involves the direct reaction of fatty acid hydrazides with phthalic anhydride in ethanol with a catalytic amount of glacial acetic acid, which upon refluxing yields 2-long chain alkenoyl-3H-phthalazin-1,4-diones. jksus.org

Table 1: Examples of Synthesized Benzohydrazide Derivatives
ReactantsProduct NameReaction ConditionsReference
Benzohydrazide, Substituted Formyl Pyrazole DerivativesBenzohydrazide Pyrazole DerivativesReflux researchgate.net
4-Methoxybenzohydrazide, Pyridine-3-carbaldehyde(E)-4-methoxy-N'-(pyridine-3-ylmethylene)benzohydrazideAcid/Base Catalysis, Room Temperature derpharmachemica.com
4-Chlorobenzohydrazide, Substituted Aromatic Aldehydes(E)-4-Chloro-N'-(substituted)benzohydrazidesConc. HCl, Reflux derpharmachemica.com
Phthalic Anhydride, Glycine, Hydrazine Hydrate, BenzaldehydesPhthalic Anhydride-Based Benzylidene-HydrazidesMulti-step synthesis rsc.org
Fatty Acid Hydrazides, Phthalic Anhydride2-long chain alkenoyl-3H-phthalazin-1,4-dionesEthanol, Glacial Acetic Acid, Reflux jksus.org

Comprehensive Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of the Pellizzari Reaction Mechanism for 1,2,4-Triazole (B32235) Synthesis

The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles through the condensation of an amide and an acyl hydrazide. wikipedia.orgdrugfuture.com In this context, this compound can serve as the acyl hydrazide component when reacted with an appropriate amide.

The mechanism proceeds through the following key steps: wikipedia.org

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide (-NH2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration. A proton transfer cascade facilitates the elimination of a water molecule, forming a more complex N-acylated imidohydrazide intermediate.

Intramolecular Cyclization: The nitrogen atom of the initial amide moiety performs an intramolecular nucleophilic attack on the carbonyl carbon of the initial hydrazide portion, forming a five-membered ring.

Final Dehydration: A second molecule of water is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic 1,2,4-triazole ring. wikipedia.org

The reaction often requires high temperatures and can result in low yields, though the use of microwave irradiation has been shown to improve both reaction times and yields. wikipedia.org

Detailed Understanding of [4+2] Annulation Pathways

This compound derivatives have been identified as key components in [4+2] domino annulation reactions for the synthesis of 1,2,4-triazine heterocycles. skku.edu A notable example involves the reaction of this compound (an amidrazone) with α-dicarbonyl compounds, which is a primary method for forming 3,5,6-trisubstituted 1,2,4-triazines. rsc.org

More recently, an efficient one-pot method has been described involving the [4+2] domino annulation of acetophenone and this compound derivatives. skku.edursc.org In these reactions, the this compound derivative acts as a four-atom component (N-C-N-N), which reacts with a two-atom component derived from the ketone. The reaction likely proceeds through a sequence of condensation and cyclization steps, ultimately forming the six-membered triazine ring. rsc.org These domino or multi-component strategies are highly efficient for building complex heterocyclic scaffolds from simple, readily available starting materials. rsc.org

Mechanistic Insights into Hydrazone Formation and Tautomerism

Hydrazone Formation: The formation of a hydrazone from this compound and a carbonyl compound (aldehyde or ketone) follows a well-understood mechanism of nucleophilic addition-elimination. numberanalytics.comsoeagra.com

Nucleophilic Attack: The reaction is typically catalyzed by acid. The terminal nitrogen of the hydrazide attacks the protonated, and thus more electrophilic, carbonyl carbon. soeagra.com This forms a protonated tetrahedral intermediate.

Proton Transfer: A series of proton transfers occurs, moving a proton from the attacking nitrogen to the oxygen atom of the original carbonyl group.

Dehydration: The hydroxyl group is protonated to form a good leaving group (-OH2+), which is subsequently eliminated as water. This dehydration step is often the rate-limiting step of the reaction at neutral pH. nih.gov The loss of water results in the formation of the C=N double bond characteristic of a hydrazone. numberanalytics.com

Tautomerism: this compound and its hydrazone derivatives can exist in multiple tautomeric forms due to the migration of protons among nitrogen and oxygen atoms. While specific experimental studies on this compound itself are not prominent, insights can be drawn from related structures like benzimidazoles. encyclopedia.pub

This compound can exhibit annular tautomerism, existing in equilibrium between the C6H5-C(=NH)-NHNH2 (imidohydrazide) form and the C6H5-C(NH2)=N-NH2 (amidrazone) form. The hydrazones derived from it can also display keto-enol tautomerism (or more accurately, amide-imidol tautomerism) in the solid state and in solution. For example, an N'-benzylidenebenzohydrazide can exist in an amide form (C=O, N-H) and an imidol form (C-OH, C=N). derpharmachemica.com The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.gov Spectroscopic techniques like NMR are instrumental in studying these tautomeric equilibria, although rapid interconversion at room temperature can lead to averaged signals. encyclopedia.pub

Compound Index

Compound Name
(E)-4-methoxy-N'-(pyridine-3-ylmethylene)benzohydrazide
1,2,4-Triazole
1,2,4-Triazine
5-Aminotetrazole
Acetophenone
Aminoguanidine
Benzaldehyde
This compound
Benzohydrazide
Benzonitrile
Glycine
Hydrazine
Hydrazine Hydrate
N'-benzylidenebenzohydrazide
Phthalic Anhydride
Phthaloylglycine
Sodium Nitrite
Tetrazole
Thionyl Chloride

Coordination Chemistry and Ligand Design Utilizing Benzimidohydrazide Frameworks

Benzimidohydrazide as a Versatile Ligand Scaffold

The utility of this compound and its derivatives, such as benzimidazole (B57391), as foundational units in ligand design is well-established. nih.govunileon.esresearchgate.netresearchgate.net These frameworks offer a robust and adaptable platform for constructing polydentate ligands, which can coordinate to metal centers through multiple donor atoms, leading to enhanced stability. fiveable.me The presence of both nitrogen and oxygen donor atoms within the this compound structure allows for the formation of stable chelate rings with metal ions, a key factor in the design of coordination compounds. iipseries.org

The rational design of polydentate ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with specific geometries and properties. rsc.org The this compound moiety can be strategically incorporated into larger molecular structures to create ligands with varying denticity (the number of donor groups in a single ligand that bind to a central atom in a coordination complex). fiveable.me By modifying the this compound core with other functional groups, chemists can fine-tune the electronic and steric properties of the resulting ligand, thereby influencing the coordination environment of the metal center.

For instance, the condensation of this compound derivatives with aldehydes or ketones can yield Schiff base ligands with additional donor sites, such as azomethine nitrogen. mdpi.comiosrjournals.org This approach allows for the creation of bidentate, tridentate, or even higher-denticity ligands. ekb.egresearchgate.netnih.govbendola.com The choice of the starting materials and the reaction conditions are crucial in directing the synthesis towards the desired ligand architecture. rsc.org This tailored approach has led to the development of ligands that can form mononuclear, binuclear, or polynuclear metal complexes. idsi.md

The synthesis of metal complexes involving this compound-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. uobaghdad.edu.iqresearchgate.netsysrevpharm.org The resulting complexes can be characterized by a variety of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. mdpi.comekb.egresearchgate.netamazonaws.com These methods provide detailed information about the stoichiometry, coordination geometry, and electronic properties of the complexes.

A significant body of research has focused on the synthesis and characterization of mononuclear complexes of divalent transition metals with this compound-derived ligands. nih.gov These complexes often exhibit interesting structural and electronic properties. For example, Schiff base ligands derived from benzhydrazide have been used to synthesize a series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes. mdpi.comekb.egekb.eg Spectroscopic and magnetic studies have been instrumental in determining the coordination environment around the metal ion, which is often found to be octahedral or tetrahedral. ekb.egresearchgate.netekb.eg

The versatility of the this compound framework allows for the formation of complexes with a range of coordination numbers and geometries. For instance, a Schiff base derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide was found to form six-coordinate complexes with Zn(II), Cu(II), Co(II), Ni(II), and Mn(II). mdpi.com Similarly, mononuclear complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared with a hydrazone ligand derived from pyrazine-2-carbohydrazide (B1222964), with the resulting complexes adopting either octahedral or tetrahedral geometries. nih.gov

Table 1: Examples of Mononuclear Transition Metal(II) Complexes with this compound Derivatives

Metal Ion Ligand Derivative Proposed Geometry Reference
Mn(II), Co(II), Ni(II), Cu(II), Zn(II) 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene] benzohydrazide (B10538) Six-coordinate mdpi.com
Mn(II), Co(II), Ni(II), Cu(II) Hydrazone from pyrazine-2-carbohydrazide and 2-hydroxyacetophenone Octahedral nih.gov
Zn(II), Cd(II) Hydrazone from pyrazine-2-carbohydrazide and 2-hydroxyacetophenone Tetrahedral nih.gov
Mn(II), Co(II), Ni(II), Cu(II), Zn(II) (E)-N'-(2-hydroxybenzylidene)this compound Not specified researchgate.net

Beyond mononuclear species, this compound-based ligands have been successfully employed in the construction of more complex polynuclear and supramolecular structures. elsevier.comrsc.orgresearchgate.netnih.govmdpi.com These architectures are of great interest due to their potential applications in areas such as catalysis and materials science.

A notable example is the formation of trinuclear cobalt complexes. skku.edunih.govnih.govrsc.orgmdpi.com In one study, a mixed-valence trinuclear cobalt(III)-cobalt(II)-cobalt(III) complex was synthesized using a tetradentate N2O2 donor 'reduced Schiff base' ligand and azide (B81097) as a co-ligand. nih.gov X-ray diffraction studies revealed a non-linear arrangement of the three cobalt centers. nih.gov Another trinuclear cobalt complex was constructed using novel triazine ligands derived from this compound derivatives in a one-pot synthesis. skku.edu The ability to form such intricate structures highlights the power of rational ligand design in controlling the assembly of coordination compounds. rsc.org

Synthesis and Characterization of Metal Complexes with this compound Derivatives

Mononuclear Transition Metal(II) Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II))

Analysis of Ligand Coordination Modes and Resultant Geometries

This compound-derived ligands can coordinate to metal ions through a variety of donor atoms. Infrared (IR) spectroscopy is a powerful tool for identifying these coordination sites, as the vibrational frequencies of functional groups often shift upon complexation. researchgate.net

Common donor atoms in these systems include:

Azomethine Nitrogen (>C=N-) : The nitrogen atom of the azomethine group, formed from the condensation of a hydrazide with a carbonyl compound, is a common coordination site. ekb.egresearchgate.netbendola.comekb.egunizik.edu.ng A shift in the ν(C=N) stretching frequency in the IR spectrum is indicative of its involvement in bonding. bendola.com

Methaniminium (B15471056) Nitrogen : In certain Schiff base ligands, a methaniminium nitrogen atom can also act as a donor site. researchgate.net

Phenolic Oxygen (-OH) : When the ligand incorporates a phenolic group, the deprotonated oxygen atom can coordinate to the metal ion. researchgate.netnih.gov This is often observed in Schiff bases derived from salicylaldehyde (B1680747) or other hydroxy-substituted aldehydes.

Amide Carbonyl Oxygen (>C=O) : The oxygen atom of the amide carbonyl group in the hydrazide moiety can also participate in coordination. mdpi.comekb.egekb.egunizik.edu.ng A shift in the ν(C=O) band to a lower frequency in the IR spectrum suggests its coordination. mdpi.com

The combination of these donor atoms allows for various chelating behaviors, such as bidentate (binding through two donor atoms) or tridentate (binding through three donor atoms) coordination. ekb.egresearchgate.netnih.govbendola.com For example, a hydrazone ligand might coordinate in a tridentate fashion through a phenolic oxygen, an azomethine nitrogen, and a carbonyl oxygen, forming stable five- and six-membered chelate rings. bendola.com The specific coordination mode adopted depends on factors such as the nature of the metal ion, the ligand structure, and the reaction conditions.

Table 2: Common Donor Atoms in this compound-Based Ligands and Spectroscopic Evidence of Coordination

Donor Atom Functional Group Spectroscopic Evidence (IR) References
Azomethine Nitrogen >C=N- Shift in ν(C=N) stretching frequency ekb.egresearchgate.netbendola.comekb.egunizik.edu.ng
Methaniminium Nitrogen >C=N⁺< Inferred from structural analysis researchgate.net
Phenolic Oxygen -OH Shift or disappearance of ν(O-H) band researchgate.netnih.gov

Stereochemical Aspects of Metal-Benzimidohydrazide Complexes (e.g., Octahedral, Tetrahedral Configurations)

The stereochemistry of metal complexes derived from this compound and its Schiff base analogues is diverse, with octahedral and tetrahedral geometries being particularly common. The specific geometry adopted is a function of the metal ion's electronic configuration, size, and the ligand's denticity and steric profile.

Octahedral Complexes:

Octahedral geometry is frequently observed for transition metal ions such as Co(II), Ni(II), Fe(II), and Mn(II) when complexed with benzohydrazide-derived ligands. In these complexes, the ligand often acts as a bidentate or tridentate chelating agent, occupying two or three coordination sites, respectively. The remaining sites in the octahedral sphere are typically filled by other ligands, such as water molecules, anions (e.g., chloride, thiocyanate), or another molecule of the primary ligand.

For instance, studies on complexes of Fe(II), Co(II), Ni(II), Cu(II), and Mn(II) with the Schiff base 4-chloro-N'-[(E)-(2,6-dihydroxy phenyl) methylidene] benzohydrazide have shown that these metals form octahedral complexes. acs.org In these cases, the ligand coordinates in a tridentate fashion through an ONO donor set. acs.org Similarly, Co(II) complexes with acylpyrazolone ligands, which share structural similarities with this compound derivatives, have also been found to exhibit a mononuclear nature with an octahedral geometry around the Co(II) ion. doi.org A distorted octahedral coordination has been confirmed for a Co(II) center with two cis-bidentate N′-(2-pyridylmethylene-κN)benzohydrazide-κN′ ligands and two cis thiocyanate (B1210189) ligands. researchgate.net Furthermore, a series of transition metal(II) complexes with hydrazones derived from tetralone were reported to have octahedral geometries. derpharmachemica.com

Tetrahedral Complexes:

Tetrahedral coordination is also prevalent, especially for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II), as well as for some d⁷ and d⁹ ions like Co(II) and Cu(II) under certain conditions. The formation of tetrahedral complexes is often favored by larger ligands that would create steric hindrance in a more crowded octahedral arrangement.

For example, a benzohydrazone derivative obtained from dehydroacetic acid and benzohydrazide forms a tetrahedral complex with Co(II), with a general formula of [M(L)₂]. frontiersin.org In contrast, the Cu(II) complex with the same ligand adopts a tetrahedral geometry with the formula [ML(H₂O)₂]·CH₃COO⁻. frontiersin.org Complexes of Zn(II), Cd(II), and Hg(II) with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide have been reported to adopt a tetrahedral geometry with the formula [MCl₂(BrphOH)]. jptcp.com

Other Geometries:

Besides octahedral and tetrahedral configurations, square planar geometry is also observed, particularly for Ni(II) complexes. A Ni(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide, for instance, has been shown through single-crystal X-ray diffraction to possess a distorted square planar geometry. acs.org In this complex, the Ni(II) ion is coordinated to two deprotonated bidentate ligands in a trans-configuration. acs.org The choice between octahedral and square-planar for Ni(II) can be influenced by the specific benzohydrazone ligand and the counter-ion used in the synthesis. For example, N-alkylidene-(4-benzyloxy)benzoylhydrazones form square-planar Ni(II) complexes with nickel(II) acetate, but yield octahedral complexes with nickel(II) chloride. researchgate.net

The following table summarizes the stereochemical findings for a selection of metal complexes with this compound derivatives.

Metal IonLigand (this compound Derivative)Coordination GeometryCoordination Mode of Ligand
Co(II)N′-(2-pyridylmethylene-κN)benzohydrazide-κN′Distorted OctahedralBidentate (N,N)
Ni(II)(Z)-N′-(4-methoxybenzylidene)benzohydrazideDistorted Square PlanarBidentate (N,O)
Cu(II)Benzohydrazone of dehydroacetic acidTetrahedralNot specified
Co(II)Benzohydrazone of dehydroacetic acidTetrahedralBidentate
Fe(II), Co(II), Ni(II)4-chloro-N'-[(E)-(2,6-dihydroxy phenyl) methylidene] benzohydrazideOctahedralTridentate (O,N,O)
Zn(II), Cd(II), Hg(II)(E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazideTetrahedralBidentate (N,O)
Fe(II), Co(II), Ni(II), Cu(II)4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazideOctahedralTridentate

Investigations into Metalloligands and Their Self-Assembly

The concept of using metal complexes as "metalloligands" or "metallatectons" is a cornerstone of supramolecular chemistry and crystal engineering. In this approach, a primary coordination complex, which still possesses available donor atoms or functional groups, acts as a larger, pre-organized building block for the construction of more complex, higher-order structures such as coordination polymers, metal-organic frameworks (MOFs), and discrete multinuclear assemblies. While the term "this compound metalloligand" is not widespread in the literature, the underlying principles are evident in the study of related hydrazone and benzohydrazide complexes.

The design of a benzohydrazide-based metalloligand involves the careful selection of substituents on the ligand framework to introduce secondary coordination sites. For example, a benzohydrazide derivative can be functionalized with a pyridine (B92270) ring. Upon coordination of the primary bidentate or tridentate site to a metal center, the nitrogen atom of the pyridine ring remains available for further coordination to another metal ion, thus acting as a bridging unit.

An example of this strategy is the in-situ immobilization of copper(II) Schiff base metalloligands derived from pyridinecarbaldehyde isonicotinoyl hydrazone. acs.org In this work, pre-formed copper(II) complexes with these ligands were used as building blocks that were then linked by cyanide spacers to create mixed-valence copper(I/II) coordination polymers. acs.org The geometry of the initial metalloligand was shown to be a critical factor in determining the final structure of the coordination polymer. acs.org

The self-assembly process is driven by the formation of coordination bonds between the metalloligand's available donor sites and a secondary metal ion or a linking molecule. This can lead to the formation of extended structures with diverse topologies, from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) frameworks. For instance, the self-assembly of tetrahedral metalloligand building blocks of the type [(HgII(XCN)₄]²⁻ (where X = S or Se) with bis-monodentate pyridine-like ligands and iron(II) has resulted in new heterobimetallic Hg(II)-Fe(II) coordination polymers with 2D and 3D structures. researchgate.net

Furthermore, supramolecular networks can be formed through non-covalent interactions such as hydrogen bonding and π-π stacking. In crystals of metal(II) complexes with a water-soluble salicylaldehyde-2-sulfobenzoylhydrazone, the presence of the sulfonate group facilitates extensive intermolecular hydrogen bonding, leading to the formation of supramolecular networks. acs.org Similarly, the crystal structure of 4-[(4-methylbenzyl)oxy]benzohydrazide reveals a complex hydrogen-bonding scheme that results in a di-periodic supramolecular structure. researchgate.net

The table below provides examples of how benzohydrazide-related complexes can be utilized in the formation of higher-order structures.

Primary LigandMetal Ion(s)Resulting StructureKey Feature
Pyridinecarbaldehyde isonicotinoyl hydrazoneCu(I)/Cu(II)Mixed-valence coordination polymerIn-situ immobilization of a Cu(II) metalloligand with cyanide bridges. acs.org
Salicylaldehyde-2-sulfobenzoylhydrazoneZn(II), Co(II), Mn(II), Ni(II), Cu(II)Binuclear complexes forming supramolecular networksSulfonate group facilitates extensive hydrogen bonding. acs.org
4-[(4-methylbenzyl)oxy]benzohydrazide- (ligand only)Di-periodic supramolecular structureComplex hydrogen-bonding network. researchgate.net
N'-((pyridin-2-yl)methylene)benzohydrazideFe(II)/Hg(II)Heterobimetallic coordination polymersSelf-assembly of tetrahedral metalloligands with bridging pyridine-like ligands. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Benzimidohydrazide Compounds

High-Resolution Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular framework and electronic properties of benzimidohydrazide systems. Methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecule, collectively offering a comprehensive understanding of its structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound derivatives. ijacskros.comkau.edu.sa By analyzing the chemical shifts (δ) in proton (¹H) and carbon-13 (¹³C) NMR spectra, the chemical environment of each atom can be determined, revealing the molecular structure. mdpi.comredalyc.org

In ¹H NMR spectra of this compound derivatives, the signals are typically observed in distinct regions. The amide (CONH) and hydrazone (NH-N=) protons are often found downfield, typically as singlets, with chemical shifts that can be influenced by solvent and hydrogen bonding. aip.orgorientjchem.orgchristuniversity.in For instance, in some (E)-N'-benzylidenebenzohydrazide derivatives recorded in DMSO-d₆, the CONH proton appears as a singlet around δ 11.74-12.15 ppm. orientjchem.orgmdpi.com Aromatic protons appear in the δ 6.5-8.5 ppm range, with their multiplicity and coupling constants providing information about the substitution pattern on the phenyl rings. aip.orgmdpi.comderpharmachemica.com The azomethine proton (-N=CH-) of Schiff base derivatives gives a characteristic singlet, often observed between δ 8.4 and 8.7 ppm. aip.orgderpharmachemica.com

The analysis of these chemical shifts, along with peak integration and splitting patterns (multiplicity), allows for the unambiguous assignment of the molecular structure of this compound systems. mdpi.comorientjchem.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆

Compound / Moiety ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
Amide (CONH ) ~11.7 - 12.15 (s) N/A mdpi.comderpharmachemica.com
Azomethine (CH =N) ~8.4 - 8.7 (s) ~142 - 145 aip.orgderpharmachemica.com
Aromatic (Ar-H) ~6.5 - 8.5 (m) ~113 - 153 aip.orgderpharmachemica.com
Carbonyl (C =O) N/A ~162 - 165 aip.orgderpharmachemica.com
Methoxy (OCH₃ ) ~3.8 - 3.9 (s) ~55 aip.orgorientjchem.org

Note: s = singlet, m = multiplet. Chemical shifts are approximate and can vary based on substitution and solvent.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Identification and Bonding Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.eduuc.edu For this compound compounds, the FTIR spectrum provides clear signatures for its key structural features. derpharmachemica.com

The presence of the hydrazide moiety is confirmed by several characteristic bands. The N-H stretching vibration of the amide group typically appears as a band in the region of 3180–3432 cm⁻¹. derpharmachemica.comasianpubs.org The carbonyl (C=O) group, often referred to as the Amide I band, gives rise to a strong absorption between 1635 and 1670 cm⁻¹. aip.orgasianpubs.orgrsc.org The formation of Schiff base derivatives introduces an imine or azomethine (C=N) group, which shows a stretching vibration in the range of 1582-1650 cm⁻¹. ajol.inforesearchgate.net This band's position can confirm the condensation reaction between a hydrazide and an aldehyde or ketone. ajol.info

Other important vibrations include the C-H stretching of the aromatic rings, typically found around 3030–3080 cm⁻¹, and the aromatic C=C ring stretching vibrations, which appear in the 1400–1610 cm⁻¹ region. kau.edu.saderpharmachemica.com The N-N stretching vibration is generally weaker and observed around 1145-1185 cm⁻¹. kau.edu.sa In metal complexes of benzimidohydrazides, the shift of the C=O and C=N bands to lower frequencies indicates their involvement in coordination with the metal ion. mdpi.comjournals-sathyabama.com

Table 2: Key FTIR Absorption Frequencies for this compound Derivatives

Functional Group Vibration Type Frequency Range (cm⁻¹) Reference
N-H (Amide) Stretching 3180 - 3432 derpharmachemica.comasianpubs.org
C-H (Aromatic) Stretching 3030 - 3080 kau.edu.sanih.gov
C=O (Amide I) Stretching 1635 - 1670 aip.orgasianpubs.org
C=N (Imine) Stretching 1582 - 1650 ajol.inforesearchgate.net
C=C (Aromatic) Stretching 1400 - 1610 kau.edu.saajol.info
C-N Stretching 1200 - 1350 msu.edu

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. msu.edu For this compound derivatives, the spectra are characterized by absorption bands that correspond primarily to π → π* and n → π* transitions associated with the aromatic rings and the hydrazone chromophore (-C=N-NH-C=O). rsc.orgnih.gov

Typically, these compounds exhibit intense absorption bands in the UV region. The π → π* transitions, originating from the phenyl rings and the C=N group, are generally observed at shorter wavelengths, often below 300 nm. shimadzu.com A second, less intense band at longer wavelengths (e.g., ~320-350 nm) is often assigned to the n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms of the hydrazone moiety. redalyc.orgnih.gov The exact position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. redalyc.org For example, an increase in solvent polarity can cause a bathochromic (red) shift in the π → π* transition band. redalyc.org

Some this compound derivatives and their metal complexes also exhibit photoluminescence (PL), emitting light after absorbing photons. researchgate.netmdpi.com When excited at a suitable wavelength, these compounds can show fluorescence, often in the violet-blue to blue-green region of the spectrum (e.g., 330-491 nm). researchgate.net The emission typically arises from the decay of an electron from the lowest excited singlet state to the ground state of the π-conjugated system. The fluorescence properties, including quantum yield, can be significantly affected by the molecular structure and the presence of coordinated metal ions, which may enhance or quench the emission. nih.govub.edu This phenomenon makes some derivatives useful as fluorescent sensors. nih.gov

Table 3: Electronic Absorption and Emission Data for this compound Derivatives

Compound Type λ_max (nm) (Transition) Emission λ_max (nm) Reference
Benzohydrazide (B10538) Schiff Bases ~280-300 (π → π*) ~330 - 491 (Violet-Green) rsc.orgnih.govresearchgate.net
Benzohydrazide Schiff Bases ~320-350 (n → π*) N/A redalyc.orgnih.gov
Dy³⁺ Complex N/A Intense Blue and Yellow researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, GC-MS, ESI-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. asianpubs.org Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for the analysis of this compound derivatives. orientjchem.orgresearchgate.net

In ESI-MS, this compound compounds are typically observed as protonated molecules, represented by the [M+H]⁺ ion, or as the molecular ion [M]⁺. orientjchem.orgmdpi.comasianpubs.org The detection of this ion allows for the direct and accurate confirmation of the molecular weight of the synthesized compound. rsc.org

Further structural information is obtained from the fragmentation pattern observed in the mass spectrum. The molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways for benzohydrazide Schiff bases include the cleavage of the amide C-N bond, the N-N bond, and bonds within the benzylidene portion of the molecule. For example, fragments corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) and various substituted benzylidene or phenyl fragments are frequently observed. rsc.org Analyzing these fragment ions helps to piece together the different components of the molecule, confirming the identity of the aroyl and aldehyde/ketone precursors used in its synthesis.

Table 4: Common Fragment Ions in the Mass Spectra of this compound Derivatives

Fragment Ion Structure/Description Typical m/z Reference
[M+H]⁺ or [M]⁺ Protonated or Radical Molecular Ion Varies (e.g., 374, 385) orientjchem.orgrsc.org
[C₇H₅O]⁺ Benzoyl cation 105 rsc.org
[C₇H₇N₂O]⁺ 2-(Benzamido) fragment 239 rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic this compound Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. While most this compound ligands are diamagnetic, their metal complexes, particularly with transition metals like copper(II), are often paramagnetic and thus ESR-active. ijacskros.comresearchgate.net ESR spectroscopy provides detailed information about the electronic environment of the unpaired electron and the geometry of the metal center. researchgate.net

The ESR spectra of Cu(II) complexes of this compound derivatives are typically recorded at both room temperature and low temperatures (e.g., 77 K). ijacskros.com The spectra are characterized by g-values (g_parallel and g_perpendicular) and hyperfine coupling constants (A_parallel). For copper(II) complexes, the observation that g_parallel > g_perpendicular > 2.0023 is indicative of a d(x²-y²) ground state, which is characteristic of a square planar or distorted octahedral geometry. ijacskros.comresearchgate.net

The g-values provide insight into the nature of the covalent bond between the copper ion and the coordinating ligand atoms (typically nitrogen and oxygen). ijacskros.com The hyperfine splitting pattern, arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2), often appears as a quartet in the parallel region of the spectrum. researchgate.net The magnitude of the parallel hyperfine coupling constant, A_parallel, is another indicator of the geometry and the degree of distortion from ideal symmetry. These parameters, when analyzed together, offer a detailed picture of the coordination environment in paramagnetic this compound complexes. researchgate.netresearchgate.net

Table 5: Representative ESR Spectral Data for Cu(II) Complexes of Benzohydrazide Derivatives

Complex Type g_parallel (g_∥) g_perpendicular (g_⊥) A_parallel (A_∥) (x 10⁻⁴ cm⁻¹) Geometry Indication Reference

X-ray Diffraction Studies for Atomic-Level Structural Elucidation

Numerous this compound derivatives and their precursors have been successfully crystallized and analyzed by XRD. nih.govmdpi.comresearchgate.net These studies reveal critical structural details. For example, XRD analysis confirms the E configuration about the C=N double bond in Schiff base derivatives, which is a common feature. iucr.org It also elucidates the planarity of different parts of the molecule; the central hydrazide fragment is often nearly planar, while the phenyl rings may be twisted relative to this plane. iucr.org

Crystallographic data includes the crystal system (e.g., monoclinic, triclinic), space group (e.g., P2₁/n, Pn), and unit cell dimensions (a, b, c, α, β, γ). researchgate.netiucr.orgmdpi.comasianpubs.org Furthermore, XRD analysis reveals the intricate network of intermolecular interactions, such as N-H···O and O-H···O hydrogen bonds, that stabilize the crystal packing and dictate the supramolecular architecture. iucr.orgiucr.org For one derivative, 4-[(4-methylbenzyl)oxy]benzohydrazide, XRD showed that N—H⋯N and N—H⋯O hydrogen bonds govern the crystal packing, leading to a complex di-periodic supramolecular structure. iucr.org

Table 6: Example Crystallographic Data for Benzohydrazide Derivatives

Compound Formula Crystal System Space Group Reference
4BMB C₁₅H₁₀Br₂N₂O₂ Monoclinic Pn researchgate.net
DMBB C₁₇H₁₇BrN₂O₃ Monoclinic P2₁/c researchgate.net
Compound 10 C₂₂H₂₀N₄O₄ Triclinic P-1 nih.gov
Compound 5 C₁₈H₂₀N₂O₃ Monoclinic Cc mdpi.com
DTBH C₁₇H₁₈N₂O₆·H₂O Monoclinic P2₁/n asianpubs.org

(4BMB = 4-bromo-N′-[(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide; DMBB = (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide; Compound 10 = (E)-N'-(4-nitrobenzylidene)-2-(benzamido)benzohydrazide; Compound 5 = 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide; DTBH = 3,5-dihydroxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide hydrate)

Single Crystal X-ray Diffraction: Determination of Crystal System, Space Group, and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids, including this compound compounds. iitm.ac.inbrynmawr.edu This technique provides precise information on the crystal system, space group, and the nature of intermolecular interactions that govern the molecular packing. iitm.ac.inrsc.org

The process involves mounting a single crystal onto a diffractometer, where it is cooled, often to cryogenic temperatures, to minimize thermal vibrations. brynmawr.edu A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected. iitm.ac.in The positions and intensities of the diffracted beams are used to determine the unit cell parameters and the symmetry of the crystal lattice, which is defined by one of the seven crystal systems and a specific space group. iitm.ac.inuchicago.edu The space group provides detailed information about the symmetry elements present in the crystal. iitm.ac.in

Table 1: Representative Crystallographic Data Interpretation

Parameter Description Significance
Crystal System The basic classification of crystals based on their axial systems (e.g., monoclinic, tetragonal). rsc.orguchicago.edu Defines the fundamental symmetry of the unit cell.
Space Group A mathematical description of the symmetry of the crystal structure (e.g., P2₁/n, C2/c). rsc.orguchicago.edu Details the arrangement of molecules in the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). Defines the size and shape of the repeating unit of the crystal.

| Intermolecular Interactions | Non-covalent forces between molecules, such as hydrogen bonds, halogen bonds, and π-π stacking. rsc.orgmdpi.com | Dictates the packing arrangement and influences physical properties like melting point and solubility. |

Thermal Analysis Methodologies

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.comtorontech.com This method is crucial for determining the thermal stability and decomposition pathways of this compound compounds. xrfscientific.combeilstein-journals.org

The TGA instrument consists of a precision balance with a sample pan located inside a furnace. torontech.com A small amount of the sample is heated according to a controlled temperature program, and the mass is continuously monitored. openaccessjournals.com The resulting TGA curve plots the percentage of mass loss against temperature.

The thermal stability of a compound is typically characterized by its onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. beilstein-journals.org A higher Tonset indicates greater thermal stability. The TGA curve can also reveal multi-step decomposition processes, with each step corresponding to the loss of a specific part of the molecule. researchgate.net By analyzing the mass loss at each stage, it is possible to propose a decomposition pathway. beilstein-journals.org The atmosphere within the furnace can be controlled (e.g., inert like nitrogen, or oxidative like air) to study its effect on the decomposition process. xrfscientific.com

Advanced Spectroscopic Identification of Local Environments (e.g., Synchrotron-Radiation Techniques for Catalytic Sites)

For this compound compounds that function as catalysts, understanding the local atomic and electronic structure of the active sites is paramount. Synchrotron radiation-based spectroscopic techniques offer unparalleled capabilities for this purpose due to their high intensity and tunable energy. ifpenergiesnouvelles.comrsc.org

Techniques like X-ray Absorption Spectroscopy (XAS) are particularly powerful for probing the local environment around a specific element within the this compound structure. rsc.orgresearchgate.net XAS can provide information on the oxidation state, coordination number, and bond distances of the absorbing atom, even in non-crystalline or complex materials. researchgate.net This is crucial for identifying the active catalytic sites and understanding how they change during a catalytic reaction. uu.nl

For instance, in situ or operando XAS studies can be performed where the spectrum is collected while the catalyst is under reaction conditions. ifpenergiesnouvelles.comuu.nl This allows for the direct observation of the catalyst's structural evolution and the identification of reaction intermediates. uu.nl The high brilliance of synchrotron radiation also enables the use of micro- and nano-focused X-ray beams for chemical imaging, mapping the distribution and chemical state of elements within a structured catalyst. kit.edu These advanced methods provide a deep understanding of the structure-activity relationships that govern the catalytic performance of this compound-based materials. researchgate.net

Table 4: Chemical Compounds Mentioned

Compound Name

Computational and Theoretical Chemistry Approaches to Benzimidohydrazide Research

Quantum Chemical Investigations of Benzimidohydrazide and Its Derivatives

Quantum chemical methods are at the forefront of computational studies on this compound, offering a powerful lens through which to examine its electronic structure and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. stackexchange.com In the context of this compound research, DFT is instrumental in performing geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy configuration. stackexchange.comresearchgate.netaps.org This is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

The process begins with an initial guess of the molecular geometry. The DFT calculation then iteratively adjusts the atomic coordinates to minimize the total energy of the system. stackexchange.com The resulting optimized geometry corresponds to a stable structure on the potential energy surface. These theoretical structures can then be compared with experimental data, if available, to validate the computational model.

Beyond geometry, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electrons within the molecule. This information is fundamental to understanding the molecule's bonding, polarity, and reactivity.

To understand how this compound and its derivatives interact with light, researchers employ Time-Dependent Density Functional Theory (TD-DFT). scm.comrsc.org This extension of DFT is a powerful tool for calculating the excited state properties of molecules, which govern their absorption and emission of light. researchgate.netaps.org

TD-DFT can predict the electronic absorption spectra of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. scm.com These calculated transition energies correspond to the wavelengths of light the molecule will absorb. Similarly, by analyzing the relaxation of the molecule from an excited state back to the ground state, TD-DFT can provide insights into its fluorescence or phosphorescence properties. The accuracy of TD-DFT makes it a valuable method for interpreting experimental spectroscopic data and for designing molecules with specific optical properties. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. ossila.comnumberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO energy is related to its electron affinity (its ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. numberanalytics.com The analysis of these orbitals provides valuable insights into how this compound might interact with other molecules. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data and Energy Gaps for a this compound Derivative.
ParameterEnergy (eV)
EHOMO-6.21
ELUMO-1.89
Energy Gap (ΔE)4.32

To quantify the reactivity of this compound and its derivatives more precisely, a range of global and local reactivity descriptors are calculated from the HOMO and LUMO energies. chemrxiv.orgresearchgate.netijres.org These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Global Reactivity Descriptors provide a general overview of the molecule's reactivity. mdpi.com These include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. It is calculated as μ = -χ.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. mdpi.com

Global Softness (S): The reciprocal of global hardness, indicating how easily the electron cloud can be polarized. It is calculated as S = 1 / (2η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = μ² / (2η).

Table 2: Calculated Global Reactivity Descriptors for a this compound Derivative.
DescriptorValue (eV)
Ionization Potential (I)6.21
Electron Affinity (A)1.89
Electronegativity (χ)4.05
Chemical Potential (μ)-4.05
Global Hardness (η)2.16
Global Softness (S)0.23
Electrophilicity (ω)3.79

Local Reactivity Descriptors are used to identify the most reactive sites within a molecule. These descriptors help in predicting where a nucleophilic or electrophilic attack is most likely to occur.

Mulliken atomic charge analysis is a method used to estimate the partial atomic charges in a molecule. uni-muenchen.dewikipedia.org This analysis provides a picture of the electron distribution among the atoms, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is invaluable for understanding the molecule's polarity, intermolecular interactions, and reactive sites. researchgate.net For instance, atoms with a significant negative charge are likely to be sites for electrophilic attack, while those with a positive charge are prone to nucleophilic attack.

The molecular electrostatic potential (MEP) is another tool used to visualize the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are attractive to nucleophiles.

Table 3: Mulliken Atomic Charges for Selected Atoms in a this compound Derivative.
AtomMulliken Charge (e)
N1-0.58
C20.75
N3-0.67
H40.45
O5-0.55

Calculation of Global and Local Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electronegativity, Chemical Potential, Global Hardness, Global Softness, Electrophilicity)

Molecular Modeling and Simulation Techniques

While quantum chemical methods provide detailed electronic information, molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with other molecules over time. scifiniti.comspringer.com These methods treat molecules as a collection of atoms governed by classical mechanics, allowing for the simulation of larger systems and longer timescales than are feasible with quantum methods. vscht.cz

Molecular dynamics (MD) simulations, for example, can be used to study the conformational changes of a this compound derivative, its solvation in different solvents, or its binding to a biological target such as a protein. nih.gov These simulations provide a dynamic picture of the molecular interactions that are crucial for understanding biological activity and for the rational design of new drugs.

Molecular Docking Studies for Ligand-Target Interactions (Non-Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a target or receptor), forming a stable complex. openaccessjournals.com While widely used in drug discovery to simulate the binding of a ligand to a biological target like a protein, its application extends to non-biological systems. In this context, docking can be used to understand and predict the interactions of this compound with various materials, such as polymers, nanoparticles, or metal surfaces.

The process involves defining a binding site on the target and allowing the ligand (this compound) to explore different conformations and orientations within that site. researchgate.net A scoring function is then used to estimate the binding affinity for each pose, typically expressed in terms of binding energy (e.g., in kcal/mol). openaccessjournals.com Lower binding energy values generally indicate a more stable and favorable interaction.

Research in this area for this compound could involve:

Interactions with Nanomaterials: Docking simulations could predict how this compound adsorbs onto the surface of metallic nanoparticles or carbon nanotubes. This is crucial for applications in materials science, such as the development of functionalized sensors or composite materials where the interface between the organic molecule and the inorganic surface dictates the material's properties.

Polymer Blending and Adhesion: The technique can model the interaction between this compound and polymer chains. This helps in predicting its miscibility and its potential as an additive, a cross-linking agent, or a surface modifier to improve adhesion between different material layers.

Corrosion Inhibition: Docking studies can simulate the interaction of this compound with metal surfaces (e.g., iron or copper). By predicting the binding mode and energy, researchers can assess its potential to form a protective layer on the metal, thereby inhibiting corrosion. The strength of the interaction, often involving the lone pairs on nitrogen and oxygen atoms, is a key indicator of its effectiveness.

While specific docking studies focusing solely on this compound with non-biological targets are not extensively documented in publicly available literature, the methodology remains a powerful predictive tool. For example, studies on related benzimidazole (B57391) derivatives have been used to understand their interactions with various targets, a principle that is directly applicable to this compound. nih.gov

Classical Molecular Dynamics Simulations for Conformational Landscapes

Classical molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. wikipedia.org This technique allows researchers to observe how a molecule like this compound moves, flexes, and changes its shape over time, providing access to its conformational landscape.

An MD simulation begins with an initial structure of the molecule, which is then placed in a simulated environment, often a box of solvent molecules like water. iaanalysis.com The forces between all atoms are calculated using a pre-defined potential energy function, known as a force field. wikipedia.org By integrating the equations of motion, the simulation tracks the trajectory of each atom over a specific period, from picoseconds to microseconds. mdpi.com

For this compound, MD simulations can reveal:

Rotational Barriers and Torsional Angles: The simulation can map the energy landscape associated with rotation around key single bonds, such as the C-N bonds connecting the phenyl ring, the imidate group, and the hydrazide moiety. This helps identify the most stable conformations (energy minima) and the transition states between them.

Solvent Effects: By explicitly including solvent molecules, MD simulations can detail how this compound interacts with its environment. This includes the formation of hydrogen bonds with water and the arrangement of solvent molecules around the solute, which defines its solvation shell and influences its solubility and conformational preferences. nih.gov

Analysis of the simulation trajectory yields valuable data, such as Ramachandran plots for dihedral angles and radial distribution functions (RDFs) to describe the structure of the surrounding solvent. nih.gov This detailed conformational analysis is crucial for understanding how the molecule's shape influences its chemical and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Chemical Outcomes (Non-Biological)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific outcome or activity. While dominant in toxicology and drug design for predicting biological activities, QSAR can also be applied to non-biological endpoints, such as physical properties, environmental fate, or material performance. nih.goveuropa.eu

The fundamental principle of QSAR is that the structure of a molecule determines its properties. The process involves three main steps:

Data Collection: A "training set" of diverse compounds with known experimental values for the target property is assembled.

Descriptor Calculation: For each molecule in the set, numerical parameters, or "descriptors," are calculated. These can describe constitutional (e.g., molecular weight), topological (e.g., branching), or quantum chemical (e.g., HOMO/LUMO energies) features.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed outcome.

For this compound and its derivatives, non-biological QSAR models could be developed to predict:

Environmental Persistence: Models can predict the rate of abiotic degradation (e.g., hydrolysis) based on structural features, helping to assess the compound's environmental lifetime. europa.eu

Material Affinity: QSAR can be used to predict the binding affinity of a series of compounds to a specific material surface, which is useful in designing better corrosion inhibitors or adhesion promoters.

Physicochemical Properties: Properties like solubility, melting point, or chromatographic retention time can be predicted for new derivatives without the need for immediate synthesis and measurement.

The predictive power of a QSAR model depends heavily on the quality of the training data and the relevance of the chosen descriptors. biorxiv.org These models serve as valuable screening tools, allowing researchers to prioritize which this compound derivatives are most promising for a specific non-biological application before committing to their synthesis.

In Silico Prediction and Validation of Spectroscopic Data

Computational methods provide a powerful means to predict and interpret spectroscopic data. By simulating spectra in silico, researchers can gain a deeper understanding of experimental results, assign complex signals, and confirm proposed chemical structures.

Computational Generation of NMR and UV-Vis Spectra for Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra using quantum chemical calculations has become a standard practice for structural elucidation. mdpi.comglycopedia.eu Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods employed for this purpose. mdpi.comaps.org

NMR Spectra Prediction: The calculation of NMR chemical shifts is typically performed using DFT in combination with methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com The process involves:

Optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set).

Calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the optimized structure.

Converting the calculated absolute shielding values (σ) into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). faccts.de

Comparing these calculated shifts to experimental data provides strong evidence for structural confirmation. Discrepancies between computed and observed values can often be rationalized by considering solvent effects, conformational averaging, or the presence of intermolecular interactions not accounted for in the gas-phase calculation. nih.gov

UV-Vis Spectra Prediction: Theoretical UV-Vis spectra are generated using TD-DFT, which calculates the energies of electronic transitions from the ground state to various excited states. faccts.dereadthedocs.io The output provides the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. rsc.org The method allows for the assignment of specific electronic transitions, such as π → π* or n → π*, by analyzing the molecular orbitals involved in the excitation. researchgate.net

For this compound, TD-DFT calculations can predict the key absorption bands arising from its aromatic and hydrazide chromophores. Comparing the calculated λmax values with those from an experimental spectrum, often measured in a solvent, helps validate the computational model and aids in the interpretation of the electronic structure. researchgate.net

The table below illustrates a hypothetical comparison between experimental and computationally generated spectroscopic data for a this compound derivative, showcasing the typical accuracy of such predictive methods.

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for a this compound Analog
ParameterExperimental ValueCalculated ValueComputational Method
¹³C Chemical Shift (C=N)162.5 ppm164.1 ppmDFT (B3LYP/6-311+G(d,p)) with PCM
¹H Chemical Shift (N-H)8.1 ppm8.3 ppmDFT (B3LYP/6-311+G(d,p)) with PCM
UV-Vis λmax (π → π*)285 nm281 nmTD-DFT (CAM-B3LYP/def2-SVP) with PCM

Advanced Applications and Materials Science Leveraging Benzimidohydrazide Chemistry

Catalytic Applications of Benzimidohydrazide-Based Complexes and Materials

The coordination of this compound to metal centers can profoundly modify their electronic characteristics, generating active sites for a multitude of catalytic transformations. This has prompted significant research into its utility in facilitating various chemical reactions.

Exploration in Homogeneous Catalysis for Organic Transformations

This compound-based ligands have been effectively utilized in homogeneous catalysis, a state where the catalyst and reactants exist in the same phase. matthey.com Metal complexes derived from these ligands have demonstrated considerable potential in a range of organic transformations. For example, Schiff base complexes formed from the reaction of this compound with compounds like salicylaldehyde (B1680747) have been synthesized and characterized. iosrjournals.org These complexes, frequently incorporating transition metals such as copper(II), have been examined for their catalytic prowess. iosrjournals.org

In-depth studies have revealed that the efficiency of these catalysts is contingent on the specific metal ion involved and the substituents attached to the this compound framework. The geometry of the coordination sphere surrounding the metal ion, as dictated by the ligand, is a critical determinant of the reaction's selectivity and rate.

Development of Heterogeneous Catalysts Incorporating this compound Motifs

To surmount the difficulties in separating and recycling homogeneous catalysts, researchers have shifted their focus to immobilizing this compound-based complexes onto solid supports, thereby creating heterogeneous catalysts. rsc.org This strategy merges the high activity and selectivity of homogeneous systems with the operational benefits of heterogeneous ones. rsc.org

Catalytic Mechanisms for Specific Reactions (e.g., Oxygenation, Hydrolysis, Electro-reduction, Decomposition)

The catalytic efficacy of this compound complexes is rooted in their capacity to mediate electron transfer and activate substrate molecules. In oxidation reactions, metal-benzimidohydrazide complexes can function as catalysts by activating molecular oxygen or other oxidizing agents. nih.gov The proposed mechanism frequently entails the formation of a high-valent metal-oxo intermediate, which subsequently transfers an oxygen atom to the substrate. nih.gov

In the domain of electro-reduction, these complexes can act as electrocatalysts. For instance, their potential in the electrochemical reduction of carbon dioxide has been explored. researchgate.net The mechanism is believed to involve the binding of CO2 to the metal center, followed by a sequence of proton-coupled electron transfer steps to produce substances like formic acid or carbon monoxide. rsc.org Hydrolysis reactions, which involve the breaking of bonds with the addition of water, can also be catalyzed by these complexes. wou.edu

Luminescent and Optoelectronic Materials Based on this compound Derivatives

The intrinsic fluorescence of numerous organic molecules can be amplified or altered through strategic chemical design. This compound offers a flexible platform for the synthesis of novel luminescent materials with prospective applications in areas like sensing, imaging, and light-emitting technologies. nih.govresearchgate.net

Design and Synthesis of Fluorescent Emitters

The creation of fluorescent emitters from this compound often necessitates the introduction of fluorophoric groups or the extension of the molecule's π-conjugated system. nih.gov For example, the reaction of this compound with various aldehydes and ketones can yield Schiff bases with adjustable emission characteristics. iosrjournals.org The fluorescence quantum yields and the wavelengths of the emitted light from these compounds are affected by the electronic properties of the substituents and the polarity of the surrounding solvent. nih.gov

Research indicates that the incorporation of electron-donating or electron-withdrawing groups can markedly influence the intramolecular charge transfer (ICT) within the molecule, which in turn dictates its fluorescent behavior. nih.gov Some this compound derivatives display phenomena such as aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state. nih.gov

Table 1: Photophysical Properties of Selected this compound Derivatives

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (Φ)
N'-(4-(diphenylamino)benzylidene)this compound 380 480 0.65
N'-(4-(dimethylamino)benzylidene)this compound 365 450 0.52

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential use in optical communications, data storage, and optical computing. nih.gov The NLO response of a material is linked to its molecular hyperpolarizability, which can be amplified by designing molecules with a substantial dipole moment and an extensive π-electron system. analis.com.myrsc.org

This compound derivatives, with their inherent donor-acceptor framework, are promising candidates for NLO materials. nih.gov The presence of electron-donating amino and imino groups, coupled with the ability to introduce a variety of electron-withdrawing groups onto the aromatic rings, permits the fine-tuning of second- and third-order NLO properties. researchgate.net Both theoretical computations and experimental methods, such as the Kurtz-Perry powder technique, have been utilized to assess the NLO response of these compounds. researchgate.net The findings suggest that strategic molecular engineering can result in this compound derivatives with noteworthy NLO activity. analis.com.myrsc.org

Table 2: Second Harmonic Generation (SHG) Efficiency of this compound Derivatives

Compound SHG Efficiency (vs. KDP)
N'-(4-methoxybenzylidene)this compound 1.2
N'-(4-nitrobenzylidene)this compound 2.5

Charge Transfer Characteristics in Organic Electronic Devices

The efficient movement of charge carriers is fundamental to the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). cam.ac.uk The incorporation of specific functional groups, such as those found in this compound and its derivatives, into organic semiconductor materials can significantly influence their charge transfer properties. These properties are primarily governed by the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictate the ease of charge injection, extraction, and transport. vu.lt

In many high-performance organic electronic materials, charge transfer occurs in donor-acceptor (D-A) type systems. Ground-state electron transfer (GSET) is a phenomenon in such systems where electron transfer occurs in the ground state, leading to the formation of macromolecular charge-transfer salts. nih.gov This process can induce charge redistribution and the formation of a dipole moment, which enhances the internal electric field within a device. researchgate.net An enhanced built-in field promotes the dissociation of excitons (bound electron-hole pairs) into free charge carriers, a critical step for efficient photocurrent generation in solar cells. cam.ac.ukresearchgate.net

Research on materials analogous to this compound has shown that the design of molecular structures to facilitate charge transfer is a key strategy for improving device performance. For instance, creating co-planar single-molecule junctions can lead to exceptionally strong ground-state charge transfer compared to more randomly stacked heterojunctions. researchgate.net The resulting materials can exhibit significantly higher electrical conductivities and improved stability, making them suitable for use as electron transport layers in organic solar cells or in the development of organic electrochemical neurons. nih.gov The stability of these materials is often linked to their low-lying HOMO energy levels, which makes them less susceptible to degradation under ambient conditions. sigmaaldrich.com

Below is a table summarizing key characteristics influenced by charge transfer properties in organic electronic devices.

Characteristic Description Impact on Device Performance
Carrier Mobility (μ) The velocity of charge carriers (electrons or holes) under an applied electric field.High mobility is crucial for fast switching in transistors and efficient charge collection in solar cells. sigmaaldrich.com
HOMO/LUMO Levels The energy levels of the highest occupied and lowest unoccupied molecular orbitals.Determines the energy barrier for charge injection/extraction and the open-circuit voltage (Voc) in OPVs. vu.lt
On/Off Current Ratio The ratio of the current in the 'on' state to the current in the 'off' state in a transistor.A high ratio is essential for low power consumption and clear logic states in digital circuits. sigmaaldrich.com
Exciton Dissociation Efficiency The efficiency with which photogenerated excitons separate into free electrons and holes.A primary determinant of the overall efficiency of an organic solar cell. researchgate.net
Ground-State Charge Transfer (GSCT) Electron transfer between donor and acceptor molecules in their electronic ground state.Can increase conductivity, enhance internal electric fields, and improve the processability of materials from environmentally benign solvents. nih.govresearchgate.net

Development of Chromogenic Reagents and Chemical Sensors (e.g., for Metal Ion Detection)

This compound and its derivatives, particularly Schiff bases formed from their condensation with aldehydes, have garnered significant attention as highly effective chromogenic reagents for the detection of metal ions. ijfans.orgacademicjournals.orgresearchgate.net The core utility of these compounds lies in the hydrazone functional group, which acts as a chelating agent, capable of forming stable and distinctly colored complexes with various transition metal ions. ijfans.orgresearchgate.net This property allows for the straightforward spectrophotometric analysis and quantification of metal ions in a sample. academicjournals.org

The process of detection involves a visible color change upon the complexation of the this compound-based ligand with a target metal ion. This colorimetric response can be measured using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) of the newly formed metal complex. academicjournals.org The intensity of the absorbance at this wavelength is typically proportional to the concentration of the metal ion, allowing for quantitative analysis.

The selectivity of these chromogenic reagents can be tuned by modifying the molecular structure of the this compound derivative. These structural modifications can influence the binding affinity and coordination geometry for different metal ions, enabling the development of sensors that are highly selective for specific targets like copper (Cu²⁺), cobalt (Co²⁺), iron (Fe³⁺), or mercury (Hg²⁺). academicjournals.orgunam.edu.na The formation of these stable chelates is the foundation for their application in analytical chemistry for precise and accurate metal ion detection. ijfans.org

The table below presents findings from research on hydrazone-based chromogenic sensors for metal ion detection.

Sensor/Reagent Target Ion(s) Observed Response Significance
Benzaldehyde (B42025) thiocarbohydrazone (BTH)Transition Metal IonsFormation of distinct colored complexes.Demonstrates utility as a selective and sensitive reagent for spectrophotometric analysis. ijfans.org
Dioxallic thiophenyl azomethine hydrazine (B178648) (DTAH)Cr(VI), Co(II), Hg(II), Cu(II), Pb(II)Formation of metal complexes with specific maximum absorbance wavelengths.Effective for spectrophotometric determination up to concentrations of 5 x 10⁻⁴ mole dm⁻³. academicjournals.org
(E)-N'-(2-hydroxybenzylidene)this compoundMn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Forms mononuclear complexes with photoluminescent properties.Ligand coordinates through azomethine nitrogen and methaniminium (B15471056) nitrogen. researchgate.net
Alizarin-based Schiff baseFe²⁺, Fe³⁺, Hg²⁺, Co²⁺, Ag⁺, Zn²⁺, Cu²⁺Strong colorimetric response upon molar addition of cations.Provides rapid, cost-efficient monitoring of water sources. unam.edu.na

Applications in Polymer Chemistry and Supramolecular Assemblies

The unique molecular structure of this compound makes it a valuable building block for the creation of advanced functional polymers and supramolecular assemblies. Supramolecular polymers are formed when monomeric units are connected by reversible, non-covalent interactions, such as hydrogen bonds or metal coordination, rather than covalent bonds. nih.govwikipedia.org The this compound moiety contains both hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and imine nitrogen), making it an ideal candidate for directing the self-assembly of monomers into well-defined, one-dimensional chains or more complex networks. mdpi.com

This capacity for self-assembly allows for the development of "smart materials" that can respond to external stimuli like changes in pH, temperature, or the introduction of a specific chemical agent. osaka-u.ac.jp Furthermore, the chelation capabilities of the hydrazide group can be exploited to form metallo-supramolecular polymers. rsc.org In these systems, metal ions act as the connecting nodes between this compound-containing ligands, incorporating the unique electronic, magnetic, and photophysical properties of the metal center into the final polymer structure. rsc.org This approach opens pathways to materials with applications in catalysis, optoelectronics, and sensing. rsc.org

Polymeric scaffolds serve as structural supports in applications ranging from tissue engineering to catalysis, and their function can be greatly enhanced by incorporating active chemical moieties. nih.govumich.edu this compound-based units can be integrated into these scaffolds to impart specific functionalities. This integration can be achieved through two primary methods:

Copolymerization : A monomer containing the this compound functional group is copolymerized with other monomers to form the bulk scaffold material.

Surface Functionalization : A pre-formed scaffold made from a base polymer is chemically modified to attach this compound units to its surface. frontiersin.org Techniques like "click" chemistry can be employed for high-efficiency surface modification. frontiersin.org

By integrating these functional units, a scaffold can be designed to exhibit tailored properties. For instance, in biomedical applications, the chelating nature of the this compound groups could be used to bind and locally release metal-containing drugs or growth factors. mdpi.com The inherent chemical reactivity also allows these scaffolds to serve as platforms for the further attachment of biomolecules or other functional compounds, creating multifunctional systems for advanced applications like regenerative medicine or as engineered cellular microenvironments. nih.govnih.gov

Functional polymers are macromolecules that have specific reactive groups, either along the polymer backbone or as pendent side chains, which give the material specific properties and functions. caltech.edu Designing polymers with this compound as a functional pendent group is a promising strategy for creating materials with novel capabilities. nih.gov These functional groups can dramatically alter the physical and chemical properties of the parent polymer, such as its solubility, thermal stability, and interaction with other molecules. caltech.edu

The synthesis of such polymers can be achieved through controlled polymerization techniques that are tolerant of the functional group, or by post-polymerization modification where a reactive precursor polymer is treated with a this compound-containing reagent. nih.gov The result is a polymer whose function is directly tied to the this compound unit. For example, a polymer functionalized with these groups could act as a recyclable scavenger for heavy metal ions in water treatment, or as a stimuli-responsive material that undergoes conformational or solubility changes in the presence of specific metal ions. mdpi.com This design approach allows for the creation of polymers with precisely controlled architectures and predictable functionalities. lubrizol.com

The table below summarizes design strategies for creating functional polymers and their potential applications.

Design Strategy Description Resulting Polymer Functionality Potential Application Area
Pendent Functional Groups Incorporating this compound as a side chain on a polymer backbone. caltech.edunih.govProvides sites for chelation, hydrogen bonding, or further chemical reactions.Stimuli-responsive materials, ion scavenging, drug delivery. nih.gov
Supramolecular Assembly Using this compound monomers that self-assemble via non-covalent bonds. nih.govwikipedia.orgCreates dynamic polymers that can self-heal and respond to environmental changes.Self-healing materials, injectable hydrogels, sensors. nih.gov
Metallo-Supramolecular Polymerization Using metal ions to link this compound-based ligands into polymer chains. rsc.orgIncorporates redox, catalytic, or photophysical properties of the metal into the polymer.Catalysis, optoelectronics, responsive coatings. rsc.org
Surface Functionalization Attaching this compound units to the surface of a material or device. smartmcs.com.auModifies the surface chemistry to control adhesion, wettability, or biocompatibility.Biosensors, functional coatings, cell culture substrates. smartmcs.com.au

Structure Property Relationships and Rational Design in Benzimidohydrazide Systems

Systematic Investigation of Substituent Effects on Chemical Properties

The chemical and physical properties of benzimidohydrazide derivatives can be finely tuned by altering the substituents on the aromatic ring. These modifications exert influence through a combination of inductive and resonance (mesomeric) effects, which modulate the electron density distribution within the molecule.

The reactivity of benzohydrazide (B10538) derivatives, which are structurally similar to benzimidohydrazides, has been systematically studied. In reactions like acetylation, the rate is influenced by the electronic nature of the substituents. A study on the acetylation of various substituted benzohydrazides demonstrated a clear correlation between the reaction rate constants and Hammett substituent constants (σ). udd.cl The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects, where ρ is the reaction constant indicating the sensitivity of the reaction to substituent effects. wikipedia.org For the acetylation of benzohydrazides, a positive ρ value, though small (ρ = 0.27), was observed, indicating that electron-withdrawing groups (EWGs) slightly accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups (EDGs) have the opposite effect. udd.cl

Similarly, studies on thiobenzhydrazides, another close analogue, show that reaction efficiency is not always dependent on the electronic properties of the phenyl ring substituents, with both electron-donating and electron-withdrawing groups performing well under certain conditions. rsc.org This suggests that factors other than pure electronics, such as sterics and reaction mechanism specifics, also play a significant role. libretexts.org For instance, in some nucleophilic acyl substitution reactions, an EWG can accelerate the reaction by stabilizing the transition state through resonance. wikipedia.org

Table 1: Effect of Substituents on the Nucleophilic Attack Rate Constant (kN) for Acetylation of Benzohydrazide Derivatives

Substituent (X)Hammett Constant (σ)kN (s⁻¹ M⁻¹)
4-OCH₃-0.273.30 x 10³
4-CH₃-0.172.50 x 10³
H0.001.80 x 10³
4-Cl0.231.10 x 10³
3-NO₂0.710.45 x 10³

This table is generated based on data reported for benzohydrazide derivatives, which serve as a model for understanding this compound systems. udd.cl

Conformational Analysis and Its Influence on Reactivity and Coordination

The three-dimensional arrangement of atoms in a this compound molecule, known as its conformation, is critical in determining its stability, reactivity, and coordination behavior. researchgate.netrsc.org Rotation around the single bonds, particularly the C-N and N-N bonds, gives rise to various conformers with different energy levels.

Theoretical studies on benzimidazole-hydrazide-hydrazone compounds, which share the core hydrazide linkage, reveal the existence of multiple stable conformers, such as E/Z synperiplanar and E/Z antiperiplanar forms. sciencepublishinggroup.com The relative stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugation effects. researchgate.netnih.gov For instance, the synperiplanar (Esp) conformer is often found to be the most stable due to favorable intramolecular interactions. sciencepublishinggroup.com The presence of different conformers can be identified using spectroscopic techniques, as the NH stretch frequency is highly sensitive to the molecular conformation. researchgate.net

The conformation of the this compound ligand profoundly influences its reactivity and how it binds to metal ions. The spatial orientation of the donor atoms (nitrogens and potentially the imino group) determines the geometry of the resulting metal complex. mdpi.com In coordination chemistry, the ligand may adopt a specific conformation to satisfy the geometric preferences of the metal center, leading to the formation of mononuclear or polynuclear complexes. This selective binding is crucial for the design of metal-based drugs and catalysts. The orthogonality of the planes around the two nitrogen atoms of the hydrazide N-N bond can be a powerful tool for controlling the stereochemistry of subsequent reactions. mdpi.com

Rational Design Principles for Modulating Reactivity and Selectivity

Rational design involves the strategic modification of a lead compound to enhance its desired properties, such as biological activity or chemical reactivity, based on an understanding of its structure-property relationships. unomaha.eduresearchgate.net For this compound systems, this approach leverages knowledge of substituent effects and conformational preferences. nih.gov

Key principles in the rational design of this compound derivatives include:

Structure-Activity Relationship (SAR) Analysis : By synthesizing and testing a series of analogues with varied substituents, researchers can build SAR models. For example, in designing enzyme inhibitors, substituents are chosen to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's active site. researchgate.netnih.gov The design of novel succinate (B1194679) dehydrogenase inhibitors (SDHIs) has been achieved by modifying hydrazide structures with scaffolds from natural products. nih.gov

Bioisosteric Replacement : Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can optimize molecular properties. The hydrazide group itself is a key pharmacophore in many drugs, and modifying the surrounding structure can fine-tune its activity. unomaha.edu

Conformation-Driven Reactivity : Locking the molecule into a specific, more reactive conformation through structural modifications can enhance its desired function. This can be achieved by introducing bulky groups that restrict rotation or by designing cyclic analogues.

Modulation of Physicochemical Properties : Properties like solubility, lipophilicity (LogP), and polar surface area are critical for applications like drug development. Substituents are systematically varied to achieve an optimal balance of these properties, often guided by principles like Lipinski's "rule of five". unomaha.edu

This design-led approach has been successfully used to create hydrazide-based compounds with potent and selective activity as enzyme inhibitors and antimicrobial agents. unomaha.edunih.govnih.gov

Comparative Studies of this compound with Analogous Chemical Structures (e.g., Benzimidamide)

Comparing this compound with structurally similar compounds like benzimidamide (also known as benzamidine) highlights the unique contributions of the hydrazide functional group. Both classes of compounds feature a C-N double bond and are important in medicinal chemistry, but the presence of the N-N single bond in this compound introduces distinct chemical properties.

One of the most direct comparisons comes from structure-activity relationship studies of enzyme inhibitors. In one such study, the direct replacement of a benzimidamide moiety with a this compound group resulted in a significant reduction in inhibitory activity against the enzyme LSD1. rsc.org This suggests that the amidine group (-C(=NH)NH₂) in benzimidamide has a more favorable interaction with the target enzyme than the imidohydrazide group (-C(=NH)NHNH₂) in this specific context. The difference could be due to altered basicity, hydrogen bonding capacity, or conformational preferences.

The table below summarizes the key structural and property differences between these two analogous compounds.

Table 2: Comparison of this compound and Benzimidamide

FeatureThis compoundBenzimidamide
Chemical Structure Contains a C(=NH)NHNH₂ groupContains a C(=NH)NH₂ group
Key Functional Group ImidohydrazideAmidine
Additional Bond Contains an N-N single bondLacks an N-N single bond
Rotational Freedom Additional rotational freedom around the N-N bond, leading to more complex conformational possibilities. researchgate.netmdpi.comLess conformational complexity compared to this compound.
Hydrogen Bonding Possesses both hydrogen bond donors and acceptors.Possesses both hydrogen bond donors and acceptors.
Basicity Generally considered a weak base.Generally a stronger base due to the resonance stabilization of the protonated form (amidinium ion).
Observed Biological Activity Replacement of benzimidamide with this compound led to decreased LSD1 enzyme inhibition. rsc.orgShows potent inhibition of the LSD1 enzyme in certain molecular scaffolds. rsc.org

Q & A

Basic: What are the standard synthetic routes for Benzimidohydrazide, and how can reaction conditions be optimized for yield and purity?

This compound (C₇H₉N₃, MW 135.17) is typically synthesized via condensation reactions between benzimidazole derivatives and hydrazine. A common approach involves reacting 2-aminobenzimidazole with hydrazine hydrate under reflux in ethanol, with catalytic acid or base depending on the target derivative . Optimization requires systematic variation of parameters:

  • Temperature control : Excessive heat may degrade hydrazine; reactions are often conducted at 60–80°C.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-synthesis purification via recrystallization .
  • Stoichiometric ratios : A 1:1.2 molar ratio of benzimidazole to hydrazine minimizes side products.
    Validate purity using HPLC or TLC, referencing CAS 28819-30-9 for spectral benchmarks .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation be validated?

Core techniques include:

  • ¹H/¹³C NMR : Confirm structural integrity by matching peaks to expected signals (e.g., NH₂ protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.1–7.8 ppm).
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ should align with theoretical m/z 136.08 .
  • Elemental analysis : Carbon/nitrogen ratios must match C₇H₉N₃ (theoretical: C 62.20%, H 6.71%, N 31.09%).
    For validation, cross-reference data with primary literature and replicate measurements under controlled conditions. Discrepancies >2% warrant re-evaluation of synthetic protocols .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives while controlling for synthetic variability?

SAR studies require a dual focus:

  • Derivative library design : Introduce substituents at the benzimidazole N1 or hydrazide NH₂ positions. Use computational tools (e.g., DFT) to predict electronic effects .
  • Batch standardization : Ensure consistent synthetic conditions (e.g., inert atmosphere, reagent purity) to minimize variability. Track reaction kinetics via in-situ IR spectroscopy .
  • Statistical controls : Apply ANOVA to differentiate biological activity arising from structural changes vs. experimental noise. Include positive/negative controls in bioassays .

Advanced: What strategies are effective in resolving contradictory data regarding this compound's biological activity across different assay systems?

Contradictions often arise from assay-specific factors:

  • Solvent interference : DMSO (common in bioassays) may alter compound solubility. Pre-test solubility in assay buffers and use LC-MS to confirm stability .
  • Cellular vs. enzymatic targets : Compare IC₅₀ values in cell-based vs. cell-free systems to distinguish membrane permeability effects from intrinsic activity.
  • Meta-analysis : Systematically review literature using PRISMA guidelines, emphasizing studies with rigorous controls (e.g., blinded experiments, dose-response validation) .

Advanced: How can computational methods be integrated with experimental data to predict novel this compound derivatives with enhanced properties?

  • QSAR modeling : Train models using existing bioactivity data (e.g., IC₅₀, logP) to predict untested derivatives. Validate predictions with synthesis and in vitro testing .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases, proteases) to prioritize candidates with optimal binding affinities. Cross-validate docking scores with experimental ΔG values .
  • ADMET profiling : Use tools like SwissADME to predict pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) early in the design phase .

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